molecular formula C13H20N2O3S B14343690 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide CAS No. 97141-32-7

2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide

Cat. No.: B14343690
CAS No.: 97141-32-7
M. Wt: 284.38 g/mol
InChI Key: SSEBMDJSKZPOLP-UHFFFAOYSA-N
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Description

2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its unique structure, which includes an ethyl group, a butanamide backbone, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbutanoic acid with 5-methyl-2-aminobenzenesulfonamide. This reaction is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-ethylbutanoic acid and 5-methyl-2-aminobenzenesulfonamide.

    Oxidation: Sulfonic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide: Similar structure but with different alkyl substitution.

    2-ethyl-N-(4-methyl-2-sulfamoylphenyl)butanamide: Positional isomer with the methyl group at a different position on the aromatic ring.

Uniqueness

2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the ethyl group, butanamide backbone, and sulfamoylphenyl group makes it a versatile compound with diverse applications in research and industry .

Properties

CAS No.

97141-32-7

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

2-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide

InChI

InChI=1S/C13H20N2O3S/c1-4-10(5-2)13(16)15-11-8-9(3)6-7-12(11)19(14,17)18/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H2,14,17,18)

InChI Key

SSEBMDJSKZPOLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C)S(=O)(=O)N

Origin of Product

United States

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